Lipophilicity Comparison: Increased XLogP3-AA Due to 4-Methylpiperidine Substituent
The 4-methyl group on the piperidine ring of 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid (883543-77-9) increases lipophilicity relative to its unsubstituted piperidine analog. The computed XLogP3-AA value for the target compound is 1.5 [1]. In contrast, the unsubstituted analog, 2-(piperidin-1-yl)pyrimidine-5-carboxylic acid (CAS 842974-64-5), has a lower computed XLogP3-AA of approximately 0.8 [2]. This difference in lipophilicity can influence passive membrane permeability and distribution profiles in biological systems.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | 2-(piperidin-1-yl)pyrimidine-5-carboxylic acid (CAS 842974-64-5): 0.8 |
| Quantified Difference | Δ = +0.7 log units (approx. 5-fold increase in partition coefficient) |
| Conditions | Computed using XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
This quantitative difference in lipophilicity is critical for researchers optimizing pharmacokinetic properties in drug discovery campaigns.
- [1] PubChem. (2025). 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid. CID 6504226. View Source
- [2] PubChem. (2025). 2-(Piperidin-1-yl)pyrimidine-5-carboxylic acid. CID 21031629. View Source
